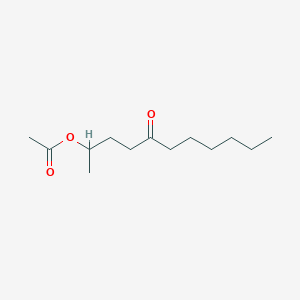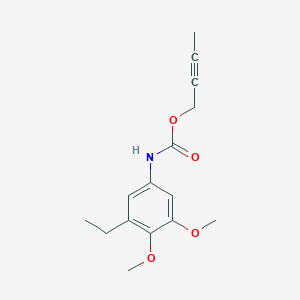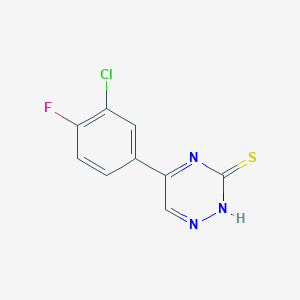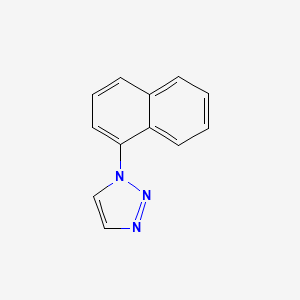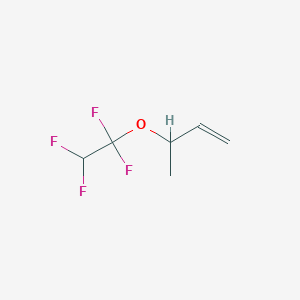![molecular formula C8H14O4 B14424030 Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol CAS No. 84414-68-6](/img/structure/B14424030.png)
Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol is a compound that combines the properties of acetic acid and a bicyclic ether structure. The compound is known for its unique chemical structure, which includes a seven-membered ring with an oxygen atom, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxabicyclo[4.1.0]heptane derivatives, including 7-oxabicyclo[4.1.0]heptan-2-ol, can be achieved through several methods. One common approach is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of enantiomerically enriched derivatives, which are useful in asymmetric synthesis of natural products and bioactive compounds .
Industrial Production Methods: In industrial settings, the production of 7-oxabicyclo[4.1.0]heptane derivatives often involves catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis isomer can be isomerized into the more stable trans isomer using metallic sodium .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Oxabicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of cyclohexene by dendritic complexes can produce 7-oxabicyclo[4.1.0]heptan-2-one .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like dendritic complexes and reducing agents such as NADPH-dependent 3-quinuclidinone reductases . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include 7-oxabicyclo[4.1.0]heptan-2-one and other derivatives that can be further utilized in various applications .
Applications De Recherche Scientifique
7-Oxabicyclo[4.1.0]heptan-2-ol and its derivatives have significant applications in scientific research. They are used as substrates to investigate the substrate specificity of enzymes like NADPH-dependent 3-quinuclidinone reductases . Additionally, these compounds are valuable in the synthesis of polymers, bioactive compounds, and natural products .
Mécanisme D'action
The mechanism of action of 7-oxabicyclo[4.1.0]heptan-2-ol involves its interaction with molecular targets and pathways in biological systems. For instance, it can act as a substrate for specific enzymes, leading to the formation of various products through enzymatic reactions . The compound’s unique structure allows it to participate in stereoselective reactions, making it a valuable tool in asymmetric synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 7-oxabicyclo[4.1.0]heptan-2-ol include 7-oxabicyclo[2.2.1]heptane, 1,2-epoxycyclohexane, and 1,4-epoxycyclohexane .
Uniqueness: What sets 7-oxabicyclo[4.1.0]heptan-2-ol apart from these similar compounds is its specific ring structure and the presence of the hydroxyl group at the second position. This unique structure allows it to undergo specific reactions and form distinct products that are not achievable with other similar compounds .
Conclusion
Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol is a versatile compound with a wide range of applications in scientific research, particularly in the fields of chemistry and biology. Its unique structure and reactivity make it a valuable tool for the synthesis of various bioactive compounds and polymers.
Propriétés
Numéro CAS |
84414-68-6 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C6H10O2.C2H4O2/c7-4-2-1-3-5-6(4)8-5;1-2(3)4/h4-7H,1-3H2;1H3,(H,3,4) |
Clé InChI |
ZCTDGNRTQGPDII-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CC(C2C(C1)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetate](/img/structure/B14423951.png)
![6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14423970.png)
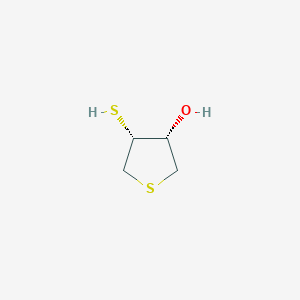

![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
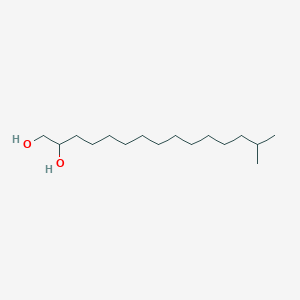
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)

